Tribicyclo[2.2.1]hept-2-ylmethanol
Description
Contextualization within Polycyclic Alcohol Chemistry and Sterically Hindered Systems
Polycyclic alcohols are organic compounds that feature a hydroxyl (-OH) group attached to a carbon skeleton composed of multiple fused or bridged rings. The bicyclo[2.2.1]heptane framework, commonly known as norbornane (B1196662), is a cornerstone of polycyclic chemistry. Its rigid, three-dimensional structure imparts unique chemical and physical properties to its derivatives.
When a hydroxymethyl group (-CH₂OH) is attached to this framework, as in bicyclo[2.2.1]heptan-2-ylmethanol, the resulting alcohol is subject to significant steric hindrance. nih.govchemeo.com Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes chemical reactions. In this case, the bulky bicyclic cage restricts the angles of approach to the hydroxyl group and the adjacent carbon atoms. This steric bulk influences the molecule's reactivity, often slowing down reaction rates compared to simpler, acyclic alcohols and favoring the formation of specific stereoisomers (endo or exo).
Significance of Complex Bicyclic Architectures in Organic Synthesis and Materials Science
Complex bicyclic and tricyclic architectures are of immense importance in both organic synthesis and materials science due to their rigid and well-defined three-dimensional structures. nih.gov
In Organic Synthesis: Bicyclic systems like the norbornane skeleton serve as versatile building blocks for the synthesis of complex natural products and medicinally important molecules. rsc.orgscilit.com The defined stereochemistry of the ring system allows for precise control over the spatial orientation of functional groups, which is a critical aspect of modern drug design. For instance, the Vince Lactam, a derivative of 2-azabicyclo[2.2.1]hept-5-en-3-one, is a key precursor for antiviral drugs. The rigid framework can be strategically modified to produce a variety of functionalized compounds.
In Materials Science: Polymers derived from bicyclic monomers, such as certain norbornene derivatives, are known for their high thermal stability, mechanical strength, and unique optical properties. The polymerization of these monomers, often through ring-opening metathesis polymerization (ROMP), yields materials with high glass transition temperatures and low dielectric constants. Silane-functionalized bicycloheptene derivatives are used as chemical intermediates in the production of specialized polymers and materials. gelest.com
Overview of Potential Research Trajectories for Tribicyclo[2.2.1]hept-2-ylmethanol
Given the lack of specific data for "this compound," any discussion of research trajectories remains speculative and must be based on analogous structures. If a stable tricyclic isomer of bicyclo[2.2.1]heptan-2-ylmethanol were to be synthesized, research could potentially follow several paths:
Asymmetric Catalysis: The sterically hindered chiral environment of the alcohol could be exploited in the development of new ligands for asymmetric metal catalysis or as a chiral auxiliary, guiding the stereochemical outcome of a reaction.
Polymer Chemistry: As a monomer, it could be incorporated into polymers to enhance properties like thermal stability and rigidity. Its tricyclic nature would introduce even more significant steric bulk than its bicyclic counterpart, potentially leading to materials with novel physical properties.
Medicinal Chemistry: The unique three-dimensional shape could be used as a scaffold to design enzyme inhibitors or receptor modulators. The rigid structure would reduce the number of possible conformations, potentially leading to higher binding affinity and selectivity for a biological target.
Further investigation would first require the unambiguous synthesis and characterization of the molecule to confirm its structure and establish its fundamental chemical and physical properties.
Properties
CAS No. |
17687-75-1 |
|---|---|
Molecular Formula |
C22H34O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
tris(2-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C22H34O/c23-22(19-10-13-1-4-16(19)7-13,20-11-14-2-5-17(20)8-14)21-12-15-3-6-18(21)9-15/h13-21,23H,1-12H2 |
InChI Key |
JNDULIIEHFWRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C(C3CC4CCC3C4)(C5CC6CCC5C6)O |
Origin of Product |
United States |
Synthetic Methodologies for Tribicyclo 2.2.1 Hept 2 Ylmethanol and Its Norbornyl Precursors
Strategies for Constructing the Highly Substituted Methanol (B129727) Core
The synthesis of sterically encumbered alcohols on the bicyclo[2.2.1]heptane framework, such as tertiary alcohols, presents significant synthetic challenges. These challenges primarily arise from the rigid, caged structure of the norbornyl core, which can impede the approach of reagents to a reactive center.
Organometallic Reagent Approaches (e.g., Grignard, Organolithium) to Tertiary Alcohols under Steric Hindrance
The addition of organometallic reagents, such as Grignard and organolithium reagents, to ketones is a fundamental method for the synthesis of tertiary alcohols. wikipedia.orgpharmaffiliates.com In the context of norbornyl systems, this reaction involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon of a bicyclo[2.2.1]heptan-2-one (norcamphor) derivative.
The stereochemical outcome of this addition is heavily influenced by the steric environment of the carbonyl group. Nucleophilic attack on norcamphor typically occurs from the less hindered exo face to yield the endo-alcohol. However, the presence of bulky substituents on either the norbornane (B1196662) skeleton or the organometallic reagent can significantly alter this selectivity or hinder the reaction altogether. iucr.org For instance, the reaction of a sterically demanding Grignard reagent with a substituted norcamphor derivative may proceed slowly or result in side reactions such as enolization or reduction. nih.gov In a reduction side reaction, a hydride is delivered from the β-carbon of the Grignard reagent to the carbonyl carbon through a cyclic six-membered transition state. nih.gov
| Reagent | Substrate | Product Type | Key Challenges |
| Grignard Reagents (R-MgX) | Substituted Bicyclo[2.2.1]heptan-2-ones | Tertiary Alcohols | Steric hindrance, enolization, reduction side-products. iucr.orgnih.gov |
| Organolithium Reagents (R-Li) | Substituted Bicyclo[2.2.1]heptan-2-ones | Tertiary Alcohols | High reactivity leading to potential side reactions, steric hindrance. |
Challenges in Carbon-Carbon Bond Formation with Bulky Norbornyl Substituents
The formation of new carbon-carbon bonds involving a bulky norbornyl group is a significant hurdle in the synthesis of complex derivatives. The rigid bicyclic structure of the norbornane scaffold restricts conformational flexibility, and substituents can create a sterically congested environment that impedes the approach of reactants.
Multicomponent or Cascade Reaction Pathways for Polycyclic Alcohol Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient strategy for the synthesis of polycyclic molecules. These reactions are advantageous due to their atom economy, convergency, and the ability to rapidly build molecular complexity. For the synthesis of polycyclic alcohols, an MCR could potentially assemble the core structure and introduce the hydroxyl functionality in a single step. For example, a tandem reaction sequence could be initiated by a Diels-Alder reaction to form the norbornene skeleton, followed by an intramolecular cyclization or another bond-forming event.
Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent reaction results from the functionality generated in the previous step. Such sequences can be highly effective in the synthesis of complex polycyclic systems from simpler precursors. mdpi.com An example of a cascade reaction leading to a polycyclic system could involve an initial cyclization to form the bicyclo[2.2.1]heptane core, followed by a series of intramolecular rearrangements or bond formations to construct additional rings. tandfonline.comresearchgate.net For instance, a cascade process involving an isolated expanded tricyclo[3.3.1.02,4] epoxy intermediate has been shown to undergo a Baeyer-Villiger reaction to afford a bicyclic γ-lactone. mdpi.com
Stereoselective Synthesis of Enantiopure Bicyclo[2.2.1]hept-2-yl Building Blocks
The synthesis of enantiomerically pure bicyclo[2.2.1]hept-2-yl building blocks is crucial for the preparation of chiral ligands, catalysts, and biologically active molecules. The rigid nature of the norbornane skeleton makes it an excellent scaffold for controlling stereochemistry.
Diels-Alder and Related Cycloaddition Reactions for Bicyclo[2.2.1]heptane Skeletons
The Diels-Alder reaction is a powerful and widely used method for the construction of the bicyclo[2.2.1]heptane skeleton. ucla.eduresearchgate.net This [4+2] cycloaddition reaction typically involves the reaction of a conjugated diene, such as cyclopentadiene, with a dienophile (an alkene or alkyne). The stereoselectivity of the Diels-Alder reaction is a key feature, with the reaction proceeding via a concerted mechanism that retains the stereochemistry of the reactants in the product.
The reaction of cyclopentadiene with various dienophiles can lead to the formation of a wide range of substituted norbornenes. The rate and selectivity of the reaction are influenced by electronic factors; electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. The use of chiral auxiliaries or chiral Lewis acid catalysts can induce high levels of enantioselectivity in the Diels-Alder reaction, providing access to enantiopure norbornene derivatives.
| Diene | Dienophile | Product | Stereochemical Control |
| Cyclopentadiene | Ethylene | Norbornene | Achiral |
| Cyclopentadiene | Acrylonitrile | 2-Cyanonorbornene | Endo/exo selectivity |
| Chiral Diene | Achiral Dienophile | Chiral Norbornene Derivative | Substrate control |
| Achiral Diene | Achiral Dienophile with Chiral Catalyst | Chiral Norbornene Derivative | Catalyst control |
Functionalization and Derivatization of Norbornane Precursors for Tribicyclo[2.2.1]hept-2-ylmethanol Synthesis
Once the bicyclo[2.2.1]heptane skeleton is formed, further functionalization is often necessary to arrive at the desired target molecule. The double bond in norbornene derivatives is a versatile functional handle that can be subjected to a variety of chemical transformations.
Common derivatization reactions of the norbornene double bond include:
Hydrogenation: Reduction of the double bond to yield the saturated norbornane skeleton.
Epoxidation: Reaction with a peroxy acid to form an epoxide, which can then be opened by various nucleophiles to introduce new functional groups.
Hydroboration-oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding an alcohol.
Ozonolysis: Cleavage of the double bond to form aldehydes, ketones, or carboxylic acids, depending on the workup conditions.
These functionalized norbornane precursors can then be carried forward in a synthetic sequence. For example, a norbornene derivative can be converted to an aldehyde or ketone, which can then undergo a Grignard reaction to form a secondary or tertiary alcohol, respectively. The synthesis of (bicyclo[2.2.1]hept-2-yl)methanol, for instance, can be achieved through the hydroformylation of norbornene followed by reduction of the resulting aldehyde. The synthesis of more complex, polycyclic structures can be achieved through intramolecular reactions of suitably functionalized norbornane derivatives. For example, an intramolecular aldol condensation or a radical cyclization could be employed to form a third ring onto the bicyclo[2.2.1]heptane framework.
Optimization of Reaction Conditions and Process Development for Scalable Synthesis
The industrial-scale synthesis of this compound necessitates a meticulous optimization of each synthetic step to ensure high yield, purity, selectivity, and economic viability. The process generally involves three key transformations: the formation of the norbornene scaffold via a Diels-Alder reaction, functionalization through hydroformylation, and final saturation and reduction to the target alcohol. Process development focuses on transitioning these reactions from laboratory scale to robust, scalable, and safe industrial operations.
Diels-Alder Reaction: Norbornene Precursor Synthesis
The foundational step is the [4+2] cycloaddition, or Diels-Alder reaction, to form the bicyclo[2.2.1]heptene (norbornene) framework. For precursors to this compound, this typically involves the reaction of cyclopentadiene (CPD) with a suitable dienophile such as acrolein or, more fundamentally, ethylene to produce norbornene itself, which can be functionalized later.
Process optimization for the synthesis of norbornene from cyclopentadiene (derived from the thermal cracking of dicyclopentadiene, DCPD) and ethylene has been a subject of detailed investigation. Key parameters influencing the reaction's efficiency include temperature, pressure, and reactant molar ratios. High pressure is generally required to facilitate the reaction with the unactivated dienophile, ethylene. google.com Studies using response surface analysis have identified optimal conditions to maximize product selectivity. acs.org For instance, research conducted in a stirred reactor determined that a DCPD solution mass fraction of 20%, a reaction time of 4 hours, and a pressure of 7.0 MPa resulted in a DCPD conversion of 98.0% and a norbornene selectivity of 96.5%. researchgate.net
For large-scale production, process design often employs continuous reactor systems to improve control and efficiency. A patented process utilizes a series of N-stage connected reaction kettles (where N ≥ 3) operating at 160-280°C and 1-15 MPa. google.com This configuration allows for partitioned control over DCPD depolymerization and the subsequent Diels-Alder reaction, which effectively suppresses side reactions and enhances selectivity. google.com
Control of stereochemistry (endo vs. exo isomers) is a critical aspect of synthesizing 2-substituted norbornenes. The Diels-Alder reaction kinetically favors the endo product. However, the exo isomer is often thermodynamically more stable. latech.eduresearchgate.net Process conditions can be tuned to favor the desired isomer. High temperatures can promote the formation of the exo product; in the synthesis of norbornene dicarboxylic anhydride, reacting CPD and maleic anhydride at 260°C in a microreactor yielded an exo/endo ratio of up to 1.19:1. latech.edu Post-synthesis isomerization, promoted by thermal, acidic, or basic conditions, is another strategy for converting the endo adduct to the preferred exo isomer. researchgate.net
| Parameter | Optimized Value/Range | Result | Reactor Type | Reference |
|---|---|---|---|---|
| Pressure | 7.0 MPa | 98.0% Conversion, 96.5% Selectivity | Stirred Reactor | researchgate.net |
| Temperature | 160-280°C | High Yield and Selectivity | N-Stage Series Kettles | google.com |
| DCPD Concentration | 20% Mass Fraction | 98.0% Conversion, 96.5% Selectivity | Stirred Reactor | researchgate.net |
| Reaction Time | 4 hours | 98.0% Conversion, 96.5% Selectivity | Stirred Reactor | researchgate.net |
Hydroformylation of Norbornene Precursors
Hydroformylation, or the oxo process, is a powerful industrial method for introducing a formyl (-CHO) group across a double bond, converting a norbornene precursor into 5-norbornene-2-carboxaldehyde. This reaction involves treating the alkene with a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas, in the presence of a transition metal catalyst. mt.com
The development of scalable hydroformylation processes focuses heavily on catalyst selection and optimization. While cobalt was used in early processes, modern industrial methods predominantly use rhodium-based catalysts, which operate under milder conditions and offer higher selectivity. mt.comresearchgate.net The catalyst's ligand sphere is a key area for optimization. The use of bulky phosphine (B1218219) ligands, for example, can sterically direct the reaction to favor the formation of linear over branched aldehydes, which is crucial for regioselectivity. mt.com Advanced, ligand-specific catalyst complexes have been developed to operate at lower pressures and temperatures, which reduces energy costs and improves the catalyst's operational lifetime. mt.com Industrial hydroformylation of some olefins can be conducted at temperatures around 160°C and pressures as high as 280 bar, necessitating robust reactor design and safety protocols. researchgate.net
| Optimization Target | Strategy | Impact | Reference |
|---|---|---|---|
| Regioselectivity (Linear vs. Branched) | Introduction of bulky ligands (e.g., trialkyl phosphines) to the metal center. | Increases the yield of the desired linear aldehyde isomer. | mt.com |
| Process Conditions | Development of modern, ligand-specific Rhodium or Cobalt complexes. | Allows for lower operating temperatures and pressures, reducing energy consumption. | mt.com |
| Catalyst Lifetime | Use of highly stable, ligand-modified catalysts. | Extends the operational life of the catalyst, reducing replacement costs and process downtime. | mt.com |
| Throughput | Implementation of continuous-flow reactor systems. | Enables large-scale, consistent production compared to batch processes. | researchgate.net |
Hydrogenation and Reduction to Final Product
The final stage in the synthesis of this compound involves two key transformations: the hydrogenation of the carbon-carbon double bond in the norbornene ring to form the saturated tribicyclo[2.2.1]heptane (norbornane) structure, and the reduction of the carboxaldehyde group to a primary alcohol. These can be performed in a single step or sequentially.
Catalytic hydrogenation is the preferred industrial method for both transformations. The optimization of this process is critical to minimize side reactions and maximize yield. A Design of Experiments (DoE) approach is often employed to systematically evaluate and optimize multiple reaction parameters simultaneously. arkat-usa.org Factors such as the choice of catalyst (e.g., Palladium, Platinum, Nickel), solvent, hydrogen pressure, temperature, catalyst loading, and the presence of additives are all significant. arkat-usa.orgillinois.edu
For instance, in a study optimizing a catalytic hydrogenation procedure, the water content of the reaction medium and the pre-treatment of the catalyst (via pre-hydrogenation) were identified as the most critical factors in suppressing the formation of an undesired dimeric side product. arkat-usa.org The stereochemical outcome of the hydrogenation can also be influenced by the choice of catalyst and conditions, as the substrate's access to the catalyst surface dictates the direction of hydrogen addition. illinois.edu
Process development for scalable synthesis is moving towards automated, continuous flow systems. nih.gov These setups allow for precise control over reaction parameters and can be integrated into multi-step sequences. In such a system, variables like temperature, residence time (controlled by flow rate), and reagent ratios can be rapidly optimized using algorithms to maximize product yield and purity, significantly accelerating process development for large-scale production. nih.gov
| Parameter | Significance in Process Optimization | Reference |
|---|---|---|
| Catalyst Type (Pd, Pt, Ni, etc.) | Influences reaction rate, selectivity, and stereochemical outcome. | illinois.edu |
| Catalyst Pre-treatment | Pre-hydrogenation can activate the catalyst and significantly reduce certain side reactions. | arkat-usa.org |
| Solvent & Water Content | Affects reaction kinetics and can have a significant impact on side product formation. | arkat-usa.org |
| Temperature & Pressure | Key variables for controlling reaction rate and ensuring complete conversion. | nih.gov |
| Flow Rate / Residence Time | Crucial for optimization in continuous flow processes to maximize throughput and yield. | nih.gov |
Stereochemical Aspects and Conformational Analysis of Tribicyclo 2.2.1 Hept 2 Ylmethanol
Analysis of Stereoisomerism in Highly Substituted Polycyclic Alcohols
The substitution on the norbornane (B1196662) core of Tribicyclo[2.2.1]hept-2-ylmethanol gives rise to multiple stereoisomers, defined by the spatial arrangement of the hydroxymethyl group.
This compound, also known as 2-Norbornanemethanol, possesses three chiral centers at positions C1, C2, and C4. This chirality leads to the existence of stereoisomers. The primary stereochemical distinction is the diastereomeric relationship between the exo and endo isomers. This diastereoisomerism arises from the orientation of the hydroxymethyl substituent at the C2 position relative to the one-carbon bridge (C7).
Exo Isomer : The hydroxymethyl group is oriented anti (away from) the C7 bridge. This position is generally less sterically hindered.
Endo Isomer : The hydroxymethyl group is oriented syn (towards) the C7 bridge, leading to greater steric interaction with the hydrogens on the C5 and C6 atoms.
Due to lower steric strain, the exo isomer is generally the more stable of the two diastereomers. Each of these diastereomers is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. For the related endo-bicyclo[2.2.1]heptan-2-ol, the enantiomers are fully described as (1S,2R,4R) and (1R,2S,4S). A similar relationship applies to the enantiomers of this compound.
The separation and isolation of these individual stereoisomers are critical for their application in areas such as asymmetric catalysis, where a specific stereochemistry is often required.
Table 1: Stereoisomers of this compound
| Diastereomer | Enantiomer 1 Configuration | Enantiomer 2 Configuration |
|---|---|---|
| Endo | (1S,2R,4R) | (1R,2S,4S) |
| Exo | (1S,2S,4R) | (1R,2R,4S) |
Note: Configurations are based on the principles established for related norbornane derivatives.
The bridged structure creates distinct steric environments on its faces, leading to the exo and endo positions. This inherent structural bias significantly influences the stereoselectivity of synthetic transformations, as reagents will preferentially approach from the less hindered exo face. The stability and reactivity of the molecule are thus directly linked to the stereochemical nature of the norbornane moiety. numberanalytics.com
Conformational Landscapes and Dynamics of this compound
While the norbornane skeleton is rigid, the hydroxymethyl substituent introduces conformational flexibility through rotation around the C2-C(methanol) single bond.
The conformational preferences of this compound are heavily influenced by intramolecular steric interactions. The endo isomer, in particular, experiences significant steric congestion between the hydroxymethyl group and the endo-hydrogens at C5 and C6. This steric repulsion can lead to distortions in the molecular framework to alleviate the strain.
The primary conformational variable is the rotation of the hydroxymethyl group around the C2-C bond. The preferred rotamers will be those that minimize non-bonded interactions between the hydroxyl group and the bicyclic frame. For the related compound 2-endo-norborneol, it has been noted that nonbonded repulsions can cause angular distortions in the molecular structure, affecting its properties. nih.gov These through-space interactions are critical in determining the most stable conformation.
Computational chemistry provides powerful tools for investigating the conformational landscapes of complex molecules like this compound. Methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can be used to calculate the relative energies of different conformers and to understand the electronic interactions that stabilize or destabilize them.
For instance, a study on 2-endo-norborneol utilized Natural Chemical Shielding-Natural Bond Orbital (NCS-NBO) analysis to examine the conformers generated by the rotation of the C-O bond. nih.gov This analysis revealed that variations in NMR chemical shifts upon rotation are dominated by the hyperconjugative effects of the oxygen lone pairs and localized, through-space effects on nearby nuclei. nih.gov Such computational approaches can predict the most populated conformations and provide insights into how structural changes influence spectroscopic properties.
Asymmetric Synthesis and Stereoisomer Resolution Techniques
Obtaining enantiomerically pure forms of this compound is essential for many of its applications. This can be achieved either through asymmetric synthesis, which creates a specific stereoisomer directly, or through the resolution of a racemic mixture.
Asymmetric synthesis of the bicyclo[2.2.1]heptane core can be accomplished via methods like the Diels-Alder reaction using chiral catalysts or auxiliaries. rsc.org For example, organocatalysis has been used to achieve highly enantioselective formal [4+2] cycloaddition reactions to generate chiral bicyclo[2.2.1]heptane derivatives. rsc.org
Chiral resolution is the process of separating a mixture of enantiomers. Common techniques include:
Crystallization of Diastereomeric Salts : This classic method involves reacting the racemic alcohol with a chiral resolving agent (e.g., a chiral acid like mandelic acid) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The resolving agent is then chemically removed to yield the pure enantiomer. wikipedia.org
Chiral Chromatography : This technique uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. numberanalytics.comchiralpedia.com
Enzymatic Kinetic Resolution : This method utilizes enzymes, such as lipases, which selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. nih.govrsc.org For example, a lipase (B570770) can acylate one alcohol enantiomer, allowing the resulting ester to be separated from the unreacted alcohol enantiomer. This is a widely used method for producing chiral alcohols. pharmtech.com
Table 2: Common Chiral Resolution Techniques
| Technique | Principle | Applicability to Alcohols |
|---|---|---|
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities. wikipedia.org | Applicable after converting the alcohol to a derivative with an acidic or basic handle. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.com | Directly applicable for analytical and preparative-scale separation. |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation (e.g., acylation) of one enantiomer. rsc.org | Highly effective for resolving racemic alcohols. pharmtech.com |
Chiral Catalyst and Ligand Design for Enantioselective Synthesis of Analogues
The synthesis of specific stereoisomers of this compound and its analogues relies heavily on enantioselective catalysis, where chiral catalysts or ligands direct a chemical reaction to favor the formation of one enantiomer over the other. The rigid bicyclo[2.2.1]heptane framework is a common structural motif in chiral ligands and auxiliaries, prized for its well-defined steric environment.
Researchers have developed various strategies for the enantioselective synthesis of compounds containing the bicyclo[2.2.1]heptane core. One successful approach involves the use of chiral ligands derived from readily available natural products, such as camphor. For instance, chiral 1,3- and 1,4-amino alcohols and aminodiols synthesized from (+)-camphor have been effectively used as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. scirp.org While this demonstrates the principle, the application to produce this compound specifically would depend on the choice of aldehyde substrate.
Another significant area of research is the development of chiral metal-based catalysts. Rhodium(I) catalysts complexed with chiral bicyclo[2.2.1]heptadiene ligands have proven effective for the asymmetric additions of organoboron reagents to imines, yielding chiral amines. nih.gov This methodology highlights the utility of the bicyclic scaffold itself as a component of the catalyst system to induce asymmetry. nih.gov
Lewis acid catalysis represents a further key strategy. The challenge often lies in designing a ligand that can effectively overcome the racemic background reaction to achieve high enantioselectivity. nih.gov For example, an enantioselective formal (3 + 3) cycloaddition to produce hetero-bicyclo[3.1.1]heptane derivatives was achieved using a chiral Lewis acid catalyst, demonstrating that carefully designed bifunctional cobalt(II) complexes can control the formation of congested stereocenters with high enantiomeric excess (ee). nih.gov Similarly, Lewis and Brønsted acid-assisted chiral Lewis acid catalysis has been employed in one-pot domino sequences to construct functionalized bicyclo[2.2.1]heptanones with high enantiomeric ratios. acs.org
The following table summarizes selected chiral catalyst systems used for the synthesis of analogues or compounds with related bicyclic scaffolds.
| Catalyst/Ligand System | Reaction Type | Substrate Type | Enantioselectivity (ee or er) | Reference |
|---|---|---|---|---|
| Camphor-based amino alcohols/Et₂Zn | Alkylation | Aldehydes | Moderate | scirp.org |
| Rh(I)/Chiral Bicyclo[2.2.1]heptadiene | 1,2-Addition | Imines | High | nih.gov |
| Chiral Co(II) Complex | (3+3) Cycloaddition | Bicyclobutanes and Nitrones | >99% ee | nih.gov |
| Chiral Lewis Acid (Brønsted acid assisted) | Diels-Alder/Rearrangement | Dienes/Dienophiles | up to 96.5:3.5 er | acs.org |
Chromatographic Separation and Crystallization-Based Resolution of this compound Stereoisomers
When enantioselective synthesis is not employed or does not yield products with 100% enantiomeric purity, the separation of stereoisomers from a racemic or diastereomeric mixture becomes necessary. For this compound and its derivatives, both chromatographic and crystallization-based methods are employed.
Chromatographic Separation
High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for the analytical and preparative separation of stereoisomers. nih.gov The choice of CSP is critical for achieving separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based phases (e.g., teicoplanin) are commonly used. nih.govmst.edu
For example, the enantiomers of various unnatural amino acids containing bicyclo[2.2.1]heptane skeletons have been successfully resolved using a teicoplanin-based CSP in a reversed-phase HPLC mode. mst.edu The separation can be optimized by adjusting mobile phase composition (e.g., organic modifier content), temperature, and flow rate. mst.edu Similarly, SFC has been effectively used for the separation of stereoisomers of 7-oxa-bicyclo[2.2.1]heptene derivatives on immobilized polysaccharide-based CSPs. researchgate.net
An alternative to direct separation on a CSP is pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. documentsdelivered.comnih.gov Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) convert the enantiomeric mixture into diastereomeric derivatives that exhibit different chromatographic behavior. documentsdelivered.com
The following table outlines examples of chromatographic conditions used for separating stereoisomers of related bicyclic compounds.
| Compound Type | Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution | Reference |
|---|---|---|---|---|---|
| Bicyclic β-amino acids | HPLC | Teicoplanin | Hydro-organic | Excellent | mst.edu |
| Solifenacin Stereoisomers | NP-LC | Chiralpak IC | n-hexane/ethanol/isopropyl alcohol/diethylamine | >3 | semanticscholar.org |
| 7-oxa-bicyclo[2.2.1]heptene sulfonate | SFC | Immobilized polysaccharide | CO₂/2-propanol | Baseline | researchgate.net |
| Bicyclic β-amino acids | HPLC (Indirect) | Achiral C18 (after derivatization) | Methanol (B129727)/water | Successful separation of diastereomers | documentsdelivered.comnih.gov |
Crystallization-Based Resolution
Crystallization offers a classical and often scalable method for resolving enantiomers. This typically involves two main approaches: diastereomeric salt formation and preferential crystallization.
Diastereomeric Salt Formation: This is the most common crystallization method for resolving racemic mixtures of chiral acids or bases. The racemate is reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. For example, racemic (±)-bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid was successfully resolved using (+)-cinchonine as the resolving agent. researchgate.net The less soluble diastereomeric salt crystallizes first, and after separation, the desired enantiomer can be recovered by removing the resolving agent. researchgate.net Chiral acids like malic acid, mandelic acid, and derivatives of tartaric acid are also commonly used for resolving basic compounds. google.com
Preferential Crystallization: This method is applicable to racemic compounds that crystallize as conglomerates, which are physical mixtures of separate crystals of each enantiomer. By seeding a supersaturated solution of the racemate with crystals of one enantiomer, that enantiomer can be induced to crystallize out selectively. While powerful, this method is less common as only a small percentage of chiral compounds form conglomerates. The development of continuous flow reactive crystallization processes is a modern advancement in this area, allowing for high productivity of a single enantiomer. researchgate.net
Reactivity and Reaction Mechanisms Involving Tribicyclo 2.2.1 Hept 2 Ylmethanol
Derivatization and Functional Group Transformations of the Hydroxyl Group
The tertiary nature of the hydroxyl group in Tribicyclo[2.2.1]hept-2-ylmethanol, coupled with the significant steric bulk of the tribicyclic framework, imposes considerable constraints on its reactivity.
Esterification and Etherification under Severe Steric Hindrance
The esterification of tertiary alcohols is notoriously challenging due to steric hindrance, which impedes the approach of acylating agents. Standard Fischer esterification conditions, which involve treating a carboxylic acid and an alcohol with an acid catalyst, are generally ineffective for tertiary alcohols. The severe steric congestion around the hydroxyl group in this compound is expected to make this reaction particularly difficult. Alternative methods for the esterification of sterically hindered alcohols often involve the use of more reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base. However, even under these conditions, the extreme steric hindrance of the tribicyclo[2.2.1]heptane system may necessitate harsh reaction conditions and result in low yields.
Similarly, the etherification of this compound presents significant challenges. The Williamson ether synthesis, a common method for preparing ethers, is generally not suitable for tertiary alcohols due to the propensity for elimination reactions under the required basic conditions. Alternative strategies for the synthesis of hindered ethers, such as those employing electrogenerated carbocations or specialized catalytic systems, might offer potential routes, though their efficacy with a substrate as sterically demanding as this compound would require specific investigation. nih.gov
Table 1: Expected Reactivity in Esterification and Etherification
| Reaction Type | Reagents | Expected Outcome for this compound |
|---|---|---|
| Fischer Esterification | Carboxylic Acid, Acid Catalyst | No reaction or very low yield |
| Acylation | Acid Chloride/Anhydride, Base | Possible, but likely slow and low-yielding |
Oxidation and Reduction Pathways of Tertiary Alcohols
Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed. acs.orgstackexchange.comorganicchemistrytutor.comlibretexts.orgchemistryviews.org Consequently, common oxidizing agents such as chromic acid or potassium permanganate are not expected to oxidize this compound at the alcohol function without cleavage of carbon-carbon bonds. rsc.org Oxidation, if forced under drastic conditions, would likely lead to the degradation of the polycyclic framework.
The reduction of the tertiary hydroxyl group in this compound to the corresponding alkane is also not a straightforward transformation. Direct reduction of alcohols to alkanes is a challenging process. libretexts.orgchem-station.com A common strategy involves a two-step sequence where the alcohol is first converted into a good leaving group, such as a tosylate, followed by reduction with a powerful hydride source like lithium aluminum hydride. libretexts.orgchem-station.com However, the formation of the tosylate of a sterically hindered tertiary alcohol can be difficult, and the subsequent SN2 displacement by a hydride is impeded. Alternative methods, such as radical-based deoxygenation reactions (e.g., Barton-McCombie deoxygenation), might provide a viable pathway for the reduction of this highly hindered tertiary alcohol. researchgate.net A one-pot reaction using a Lewis acid catalyst and a silane reducing agent has also been reported for the reduction of tertiary alcohols to their corresponding alkanes. researchgate.net
Rearrangement Reactions and Skeletal Transformations of the Polycyclic Framework
The strained bicyclo[2.2.1]heptane (norbornane) skeleton is prone to a variety of rearrangement reactions, particularly under acidic conditions.
Acid-Catalyzed Rearrangements of Bicyclo[2.2.1]heptane Systems
The treatment of bicyclo[2.2.1]heptane derivatives with acid can induce carbocation formation, which is often followed by skeletal rearrangements to relieve ring strain. The most common of these is the Wagner-Meerwein rearrangement, a 1,2-shift of an alkyl, aryl, or hydride group to an adjacent carbocationic center. researchgate.netmsu.edu In the case of this compound, protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation. This carbocation could then undergo a series of Wagner-Meerwein shifts, leading to a variety of rearranged isomeric structures. The exact nature of the products would depend on the specific reaction conditions and the relative stabilities of the various carbocationic intermediates. The relief of the inherent strain in the bicyclo[2.2.1]heptane system is a major driving force for these rearrangements.
Fragmentation and Degradation Pathways
The bicyclo[2.2.1]heptane framework can undergo fragmentation under certain conditions. In mass spectrometry, for instance, the fragmentation of norbornane (B1196662) derivatives often involves characteristic cleavage patterns. researchgate.netresearchgate.net The major fragmentation modes of the norbornane skeleton under electron ionization typically involve the loss of small neutral molecules such as ethylene, leading to the formation of stable cyclopentadienyl or cyclohexenyl cations. researchgate.net
Thermal degradation of the bicyclo[2.2.1]heptane skeleton has also been studied. The thermal decomposition of norbornane itself has been shown to produce a mixture of products, with ethylene and 1,3-cyclopentadiene being the major components, indicating cleavage of the bicyclic ring system. researchgate.net Similar degradation pathways could be anticipated for this compound under pyrolytic conditions. Under acidic conditions, fragmentation can also occur, often initiated by carbocation formation, leading to the opening of the bicyclic rings.
Reactivity at the Bicyclo[2.2.1]heptane Moieties in this compound
The bicyclo[2.2.1]heptane (norbornane) cage is a relatively unreactive saturated hydrocarbon framework. However, the inherent ring strain can make it susceptible to certain types of reactions, particularly those involving the formation of reactive intermediates. The double bond in norbornene, an unsaturated analog, is highly reactive towards electrophilic addition due to ring strain. While this compound is a saturated system, electrophilic attack on the C-H or C-C bonds can occur under strong acid or superacid conditions, leading to carbocation formation and subsequent rearrangement or fragmentation. acs.org
Table 2: Summary of Compound Names
| Compound Name |
|---|
| 1,3-cyclopentadiene |
| 2-adamantanol |
| 2-bromo-2-methylbutane |
| Acetic acid |
| Acid chloride |
| Acid anhydride |
| Adamantane |
| Alkanes |
| Alkyl Halide |
| Bicyclo[2.2.1]heptane |
| Bicyclo[2.2.1]heptan-2-ol |
| Bornyl chloride |
| Camphene |
| Carbon dioxide |
| Carboxylic Acid |
| Chromic acid |
| Cyclohexenyl cations |
| Cyclopentadienyl cations |
| Ethylene |
| Hydrochloric acid |
| Hydrobromic acid |
| Isoborneol |
| Lithium aluminum hydride |
| Neopentyl alcohol |
| Norbornane |
| Pinene |
| Potassium permanganate |
| Sulfuric acid |
| Tosylate |
Electrophilic and Nucleophilic Additions to Unsaturated Norbornene Analogues
Unsaturated analogues of Bicyclo[2.2.1]hept-2-ylmethanol, such as 5-Norbornene-2-methanol (B8022476), possess a strained carbon-carbon double bond within the bicyclic system, making them highly susceptible to electrophilic addition reactions. cymitquimica.com The π electrons of the double bond act as a nucleophile, attacking electron-deficient species. savemyexams.com These reactions are characterized by the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final product. libretexts.org
A notable characteristic of additions to the norbornene system is the high stereoselectivity, with electrophiles typically attacking from the less sterically hindered exo face. This preference is attributed to the steric hindrance posed by the endo-hydrogens.
Acid-Catalyzed Hydration: In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), water can add across the double bond of a norbornene analogue. The reaction is initiated by the protonation of the double bond to form a carbocation intermediate. libretexts.org Water then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the alcohol. libretexts.org
Hydrohalogenation: The addition of hydrogen halides (HX, e.g., HBr, HCl) also proceeds via an electrophilic addition mechanism. The initial step involves the attack of the double bond's π electrons on the electrophilic hydrogen of the HX molecule. libretexts.org This forms a carbocation and a halide ion. libretexts.org The halide ion then acts as a nucleophile, attacking the carbocation to form the corresponding alkyl halide. libretexts.org
The following table summarizes common electrophilic addition reactions for unsaturated norbornene analogues.
| Reaction | Electrophile | Nucleophile | Typical Reagents | Product Type |
|---|---|---|---|---|
| Hydration | H⁺ (from H₃O⁺) | H₂O | H₂O, H₂SO₄ (catalyst) | Norbornane Diol |
| Hydrohalogenation | H⁺ (from HX) | X⁻ (e.g., Br⁻, Cl⁻) | HBr or HCl | Halo-substituted Norbornane Methanol (B129727) |
| Halogenation | δ⁺Br (from Br₂) | Br⁻ | Br₂ in CCl₄ | Dibromo-substituted Norbornane Methanol |
Functionalization of the Saturated Norbornane Skeleton
The saturated Bicyclo[2.2.1]heptane (norbornane) skeleton is relatively inert, so functionalization reactions typically target existing substituent groups. In Bicyclo[2.2.1]hept-2-ylmethanol, the primary alcohol (-CH₂OH) group is the main site of reactivity. This group can undergo oxidation to form aldehydes or carboxylic acids, or it can be involved in substitution reactions.
Oxidation: The primary alcohol of Bicyclo[2.2.1]hept-2-ylmethanol can be oxidized to yield Bicyclo[2.2.1]hept-2-yl)methanal (the corresponding aldehyde) or Bicyclo[2.2.1]heptane-2-carboxylic acid. Swern oxidation, which utilizes reagents like dimethyl sulfoxide (DMSO) and oxalyl chloride or trifluoroacetic anhydride, is an effective method for converting primary alcohols to aldehydes under mild conditions. mdpi.comunivie.ac.at For instance, the Swern oxidation of a related compound, Bicyclo[2.2.1]hept-5-ene-2,3-diol, using DMSO and trifluoroacetic anhydride, yields the corresponding dione with a 73% yield. mdpi.com
Substitution: The hydroxyl group can be converted into a better leaving group and subsequently substituted by various nucleophiles. The Mitsunobu reaction, for example, allows for the conversion of the alcohol into other functional groups, such as esters or azides, under mild conditions. This has been used to synthesize nucleoside analogues by reacting a bicyclo[2.2.1]heptane diol with 6-chloropurine, where the hydroxyl group is effectively substituted. cuni.cz This demonstrates a pathway to introduce complex nitrogen-containing moieties onto the norbornane skeleton. cuni.cz
The table below details key functionalization reactions of the saturated norbornane methanol.
| Reaction Type | Reagents | Product Functional Group | Example Yield |
|---|---|---|---|
| Swern Oxidation | 1. (COCl)₂ or (CF₃CO)₂O, DMSO 2. Et₃N | Aldehyde (-CHO) | Up to 73% (on related diol) mdpi.com |
| Substitution (Mitsunobu) | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), Nucleophile (e.g., Purine) | Substituted product (e.g., Purine-alkane) | N/A |
| Further Oxidation | Stronger oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic Acid (-COOH) | N/A |
Applications of Tribicyclo 2.2.1 Hept 2 Ylmethanol and Its Derivatives in Advanced Materials and Catalysis
Tribicyclo[2.2.1]hept-2-ylmethanol as a Chiral Ligand or Catalyst Precursor in Asymmetric Synthesismagtech.com.cnwikipedia.orgnih.gov
The stereochemistry inherent in this compound makes it a valuable chiral auxiliary and a precursor for the synthesis of sophisticated chiral ligands. wikipedia.orgnih.gov These ligands play a crucial role in transition-metal-catalyzed asymmetric reactions by creating a chiral environment around the metal center, which dictates the stereochemical outcome of the transformation. snnu.edu.cnmdpi.comdiva-portal.org
The design of effective chiral ligands often involves the incorporation of a rigid and sterically defined backbone to effectively control the approach of reactants to the catalytic center. The tribicyclo[2.2.1]heptane skeleton provides such a rigid framework. The hydroxyl group of this compound offers a convenient handle for further functionalization, allowing for the introduction of various coordinating groups, such as phosphines, which are widely used in metal catalysis. nih.govdalalinstitute.com
One common strategy for the synthesis of chiral phosphine (B1218219) ligands from precursors like endo-borneol, a related bicyclic alcohol, involves a diastereoselective nucleophilic substitution at the phosphorus atom. nih.gov This typically includes reacting the chiral alcohol with a halophosphine to form diastereomeric intermediates that can be separated. This approach has been a preferred method for creating P-stereogenic phosphines. nih.gov For instance, novel chiral 2,2'-bipyridine (B1663995) ligands have been designed and synthesized, highlighting the tunability of these structures for applications in coordination chemistry and asymmetric catalysis. hawaii.edu Similarly, chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton have been synthesized through rhodium-catalyzed asymmetric arylative bis-cyclization of a 1,6-enyne. nih.govresearchgate.net These ligands have proven effective in various asymmetric transformations.
The synthesis of multidentate phosphine ligands has also been explored, starting from synthons like diphenylglycidyl phosphine, which can react with various nucleophiles to rapidly construct chiral heterodonor ligand frameworks. cardiff.ac.uk This modular approach allows for the creation of a library of ligands with varied steric and electronic properties, which is crucial for optimizing catalytic performance.
Ligands derived from the tribicyclo[2.2.1]heptane framework have demonstrated high efficacy in a range of enantioselective transformations. The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been a key area of application. scielo.brorientjchem.org For example, a rhodium catalyst bearing a chiral bidentate phosphine ligand was used in a Diels-Alder reaction between methacrolein (B123484) and cyclopentadiene, yielding the product with 62% enantiomeric excess (ee) and a high diastereomeric ratio. nih.gov
In metal-catalyzed asymmetric reactions, the choice of ligand is paramount for achieving high enantioselectivity. snnu.edu.cndiva-portal.org Chiral ligands derived from bicyclic structures have been successfully employed in various reactions, including the asymmetric addition of diethylzinc (B1219324) to aldehydes and asymmetric C-H arylation reactions. snnu.edu.cn For instance, a series of novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton were used in the rhodium-catalyzed asymmetric bis-cyclization of a 1,6-enyne, affording the bicyclic product with an impressive 99% ee. nih.gov
The following table summarizes the performance of some chiral ligands derived from or related to the bicyclo[2.2.1]heptane scaffold in various asymmetric reactions.
| Reaction Type | Catalyst/Ligand System | Substrates | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| Diels-Alder | (SRh,R)-M1 (Rh-phosphine complex) | Methacrolein, Cyclopentadiene | 62% | 87% | nih.gov |
| Asymmetric Arylative Bis-cyclization | Rh/(1R,4S)-L1 (diene ligand) | 1,6-Enyne | 99% | - | nih.gov |
| Asymmetric Henry Reaction | Cu(II)-aziridine-functionalized organophosphorus compounds | Aromatic/aliphatic aldehydes, Nitromethane | up to >95% | High | mdpi.com |
| Asymmetric Diels-Alder | Chiral (Acyloxy)borane (CAB) catalyst | Methacrolein, Cyclopentadiene | 96% (exo) | 85% | scielo.br |
Incorporation into Specialty Polymeric Materialsmdpi.commdpi.com
The rigid and bulky nature of the tribicyclo[2.2.1]heptane unit makes it an attractive building block for specialty polymers. When incorporated into a polymer backbone, this bicyclic substituent can significantly influence the material's architecture and performance characteristics.
Derivatives of this compound, such as 5-norbornene-2-methanol (B8022476), are versatile monomers for various polymerization techniques. sigmaaldrich.com Ring-Opening Metathesis Polymerization (ROMP) is a particularly effective method for polymerizing norbornene-type monomers due to their high ring strain. mdpi.com This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices.
Monomers can be designed with specific functionalities attached to the tribicyclo[2.2.1]heptane core via the methanol (B129727) group. For example, 5-norbornene-2-methanol has been used to prepare monomers containing terpyridine units or antioxidant moieties. sigmaaldrich.com The polymerization of such functionalized monomers leads to polymers with tailored properties and potential applications in areas like metal coordination or material stabilization.
The synthesis of poly(norbornene-methylamine), a biomimetic of chitosan, has been achieved through the ROMP of a protected 5-norbornene-2-methylamine (B1331094) monomer, followed by deprotection. mdpi.com This demonstrates the feasibility of incorporating amine functionality, derived from the corresponding alcohol, into polynorbornenes.
The incorporation of bulky bicyclic units like those from this compound into a polymer chain has a profound impact on its physical properties. The rigidity of the bicyclic structure leads to polymers with high glass transition temperatures (Tg) and enhanced thermal stability. upenn.eduprinceton.edunist.govnih.govicrc.ac.ir For instance, polymers with a backbone comprised of bicyclic (norbornyl) units exhibit a high bulk Tg, and this property can be independent of film thickness down to the nanometer scale. upenn.eduprinceton.edunist.gov This is in contrast to more flexible polymers, whose Tg tends to decrease in thin films. upenn.eduprinceton.edunist.gov
The steric bulk of the bicyclic substituents also affects the polymer's morphology and mechanical properties. These groups can hinder chain packing, leading to amorphous materials with good optical transparency. Studies on polyimides have shown that incorporating bulky side groups can lead to elevated Tg, good thermal and mechanical properties, and improved solubility in organic solvents. nih.gov
The following table highlights the effect of bicyclic units on key polymer properties.
| Polymer System | Key Structural Feature | Observed Property Influence | Reference |
|---|---|---|---|
| Polymers from 5-(2-phenylethylnorbornene) | Rigid bicyclic (norbornyl) backbone units | High bulk Tg, thickness-independent modulus and Tg in thin films | upenn.eduprinceton.edunist.gov |
| Polyimides | Bulky aromatic side chains | Elevated Tg, good thermal stability, improved solubility | nih.gov |
| Polynorbornene diacetate | Bicyclic repeating units | High thermal stability (stable up to 300 °C) | dtic.mil |
Role in the Synthesis of Optically Active Fine Chemicals and Intermediatesmagtech.com.cnnih.govelsevierpure.commdpi.comresearchgate.netresearchgate.net
Beyond its use in catalysis and polymer science, this compound and its derivatives serve as valuable chiral building blocks for the synthesis of optically active fine chemicals and complex molecular targets. magtech.com.cnelsevierpure.commdpi.comresearchgate.netresearchgate.netrsc.org The well-defined stereochemistry of the bicyclic framework can be transferred to new molecules, providing a reliable method for controlling the absolute configuration of stereogenic centers.
Chiral norbornene derivatives, which can be prepared from precursors like this compound, are important intermediates in the synthesis of various biologically active compounds. magtech.com.cnnih.gov For instance, a lipase-catalyzed transesterification of cis-endo-5-norbornene-2,3-dimethanol has been used to produce a chiral norbornene derivative that serves as a key intermediate in the synthesis of an optically active thromboxane (B8750289) A2 antagonist. nih.gov
The versatility of these building blocks stems from the fact that the bicyclic system can be chemically modified in a stereocontrolled manner. For example, the 2-azabicyclo[2.2.1]hept-5-en-3-one, a lactam derivative, is a crucial chiral precursor for the synthesis of antiviral drugs like abacavir (B1662851) and carbovir. researchgate.net The rigid structure of these building blocks allows for predictable functionalization, making them highly valuable in multi-step organic synthesis. The preparation of chiral building blocks with multiple stereogenic centers has been demonstrated through organocatalytic asymmetric intramolecular Michael reactions, showcasing the power of these scaffolds in creating molecular complexity. elsevierpure.com
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies of Tribicyclo 2.2.1 Hept 2 Ylmethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of tribicyclo[2.2.1]hept-2-ylmethanol. pages.devtoukach.ru It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule. mdpi.com
2D NMR Experiments (COSY, NOESY, HSQC, HMBC) for Complex Spin Systems
The complex, rigid bicyclic framework of this compound results in a complex spin system that often cannot be fully resolved by one-dimensional (1D) NMR spectra alone. savemyexams.com Two-dimensional (2D) NMR experiments are crucial for unambiguous assignments. emerypharma.commanchester.ac.uk
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. emerypharma.com For this compound, COSY spectra would establish the connectivity of the protons on the bicyclic skeleton and the methanol (B129727) substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry, such as the endo or exo orientation of the methanol group relative to the bicyclic bridge.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is instrumental in identifying quaternary carbons and piecing together the complete carbon framework of the molecule. libretexts.org
A combination of these 2D NMR techniques allows for a step-by-step assignment of all proton and carbon signals, even in the presence of significant signal overlap in the 1D spectra. researchgate.net
Variable Temperature NMR for Conformational Dynamics and Exchange Processes
Variable temperature (VT) NMR experiments are employed to study dynamic processes such as conformational changes or chemical exchange. ox.ac.uknih.govrsc.org While this compound has a rigid structure, VT-NMR can be used to study the rotation of the hydroxymethyl group. At low temperatures, this rotation may be slow enough on the NMR timescale to result in distinct signals for different rotational conformers (rotamers). ox.ac.uk As the temperature is increased, the rotation becomes faster, leading to a coalescence of these signals into a time-averaged signal. Analysis of the spectra at different temperatures can provide thermodynamic parameters for this rotational barrier. researchgate.net In some cases, VT-NMR can also help to resolve overlapping signals by changing the chemical shifts of different protons to varying extents. acs.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which in turn confirms its molecular formula. taylorfrancis.commdpi.comlibretexts.org HRMS instruments can measure mass-to-charge ratios (m/z) to a high degree of accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of water (H₂O) from the alcohol, and retro-Diels-Alder reactions characteristic of the bicyclo[2.2.1]heptane system. acs.orgnist.gov
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) provides even more detailed structural information by isolating a specific ion (the parent ion) and then subjecting it to further fragmentation to produce daughter ions. researchgate.netnih.govepa.gov This technique is particularly useful for distinguishing between isomers that might produce similar initial mass spectra. researchgate.net By carefully analyzing the fragmentation patterns of selected ions, it is possible to deduce the connectivity of the molecule and gain further confidence in the structural assignment. chemrxiv.org
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound with atomic-level precision. nih.govwikipedia.org If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis can provide the precise bond lengths, bond angles, and torsional angles of the molecule. researchgate.net
Crucially, for chiral molecules like this compound, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, definitively establishing the molecule's enantiomeric form. rsc.org This is achieved through the analysis of anomalous dispersion effects.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Stereochemical Characterization
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like this compound in solution. acs.orgcas.cz These methods measure the differential interaction of left and right circularly polarized light with the sample.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the enantiomeric excess (ee) of a sample. rsc.orgrsc.org The sign and magnitude of the Cotton effects in the CD spectrum can also provide information about the absolute configuration, often through comparison with empirical rules or theoretical calculations. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD spectra are unique for each enantiomer and can be used to determine enantiomeric purity and to gain insights into the absolute configuration.
These chiroptical methods are complementary to NMR and X-ray crystallography, providing valuable information about the stereochemical properties of this compound in solution.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
The fundamental principle of IR spectroscopy involves the absorption of infrared radiation at frequencies that match the natural vibrational frequencies of the chemical bonds within a molecule. sigmaaldrich.cn Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shifts between the incident and scattered light correspond to the molecule's vibrational frequencies. sigmaaldrich.cn While both methods provide complementary information, their selection rules differ; IR activity requires a change in the molecule's dipole moment during a vibration, whereas Raman activity depends on a change in the polarizability.
Functional Group Analysis
The infrared spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent of these is the absorption arising from the hydroxyl group. The presence of the rigid, bulky tricyclo[2.2.1]heptane (also known as nortricyclane) skeleton also gives rise to a series of characteristic absorptions.
Key vibrational modes for this compound include:
O-H Stretching: The hydroxyl group's O-H bond stretch is highly sensitive to its environment. In a dilute, non-polar solvent where the alcohol is monomeric (unassociated), a sharp, relatively weak absorption band appears in the region of 3600-3700 cm⁻¹. libretexts.org However, in a pure liquid or concentrated solution, extensive intermolecular hydrogen bonding occurs, which weakens the O-H bond. quora.com This results in a characteristic strong, broad absorption band at a lower frequency, typically centered around 3200-3400 cm⁻¹. libretexts.orggoogle.com
C-H Stretching: The stretching vibrations of the C-H bonds within the saturated tricyclic framework appear in the 2850-3000 cm⁻¹ region. These are typically sharp absorptions of medium to strong intensity.
C-O Stretching: The stretching vibration of the C-O single bond in the primary alcohol moiety gives rise to a strong absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹.
Tricyclo[2.2.1]heptane Skeletal Vibrations: The complex, strained ring system of the nortricyclane core produces a unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹). Specific absorption bands characteristic of the tricyclo[2.2.1.0²⁶]heptane structure have been observed at approximately 855 cm⁻¹ and 790 cm⁻¹. google.com These bands are due to complex C-C stretching and C-H bending modes of the cage-like structure.
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds and established spectroscopic principles.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H Stretch (Hydrogen-Bonded) | ~3400 | Strong, Broad | Dominant in pure liquid or concentrated solutions due to intermolecular association. google.com |
| O-H Stretch (Free) | 3600 - 3700 | Sharp, Weak to Medium | Observed in the vapor phase or very dilute solutions in non-polar solvents. libretexts.org |
| C-H Stretch (sp³ C-H) | 2850 - 3000 | Strong | Characteristic of the saturated aliphatic tricyclic framework. |
| C-O Stretch (Primary Alcohol) | 1000 - 1100 | Strong | Indicates the presence of the primary alcohol functional group. |
| Tricyclic Skeletal Modes | ~855 and ~790 | Medium to Weak | Characteristic absorptions for the tricyclo[2.2.1.0²⁶]heptane core structure. google.com |
Hydrogen Bonding Interactions
Hydrogen bonding significantly influences the vibrational spectrum of alcohols. quora.com The most telling evidence is the dramatic broadening and red-shifting (shift to lower frequency) of the O-H stretching band. libretexts.orgquora.com The broadness of the peak is a result of the sample containing a wide distribution of hydrogen bond strengths and geometries (e.g., dimers, trimers, and higher-order polymers), each with a slightly different absorption frequency. researchgate.net
In the context of this compound, the hydrogen bonding is expected to be primarily intermolecular, occurring between the hydroxyl group of one molecule and the oxygen of a neighboring molecule. Intramolecular hydrogen bonding between the -OH group and the tricyclic cage is sterically unlikely.
Infrared spectroscopy can be used to study the dynamics of these hydrogen bonds. By performing concentration-dependent studies, one can distinguish between intermolecular and intramolecular hydrogen bonding. quora.com For intermolecular bonding, diluting the sample with a non-polar solvent like carbon tetrachloride (CCl₄) disrupts the molecular association, leading to a decrease in the intensity of the broad, hydrogen-bonded O-H band (~3400 cm⁻¹) and a corresponding increase in the intensity of the sharp, free O-H band (~3640 cm⁻¹). libretexts.orgquora.com If intramolecular hydrogen bonding were present, the absorption band associated with it would remain largely unaffected by changes in concentration.
Computational and Theoretical Studies on Tribicyclo 2.2.1 Hept 2 Ylmethanol
Quantum Chemical Calculations for Electronic Structure, Stability, and Bonding
Quantum chemical calculations, rooted in solving the Schrödinger equation, provide detailed information about a molecule's electronic structure, which governs its stability, geometry, and reactivity. youtube.com These methods have become a cornerstone of modern chemical research, offering a balance of accuracy and computational feasibility. unipd.itarxiv.org
Geometry optimization is a fundamental computational procedure used to predict the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. youtube.comyoutube.com For tribicyclo[2.2.1]hept-2-ylmethanol, this process involves finding the coordinates that correspond to the lowest energy on the potential energy surface.
Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that calculates the total energy of a system based on its electron density rather than a complex wavefunction. arxiv.orgnih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules of this size. youtube.comarxiv.org A typical DFT calculation for geometry optimization involves selecting a functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-31G*, 6-311++G**). nih.govcnr.itchemmethod.com The calculation iteratively adjusts the positions of the atoms until a minimum energy structure is found. youtube.com For this compound, DFT could be used to determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformer (e.g., endo vs. exo orientation of the methanol (B129727) group).
Ab Initio Methods: Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. While often more computationally demanding than DFT, they can provide valuable benchmark data. cnr.it Geometry optimization using these methods follows a similar energy minimization process.
The results from these calculations provide the optimized molecular structure and its corresponding electronic energy, which is a key indicator of the molecule's stability.
Table 1: Illustrative DFT Calculation Parameters for Geometry Optimization
| Parameter | Selection | Purpose |
| Method | DFT | To calculate the electronic structure and energy based on electron density. nih.gov |
| Functional | B3LYP | An approximation to the exchange-correlation energy, balancing accuracy and cost. nih.govcnr.it |
| Basis Set | 6-311++G** | A set of mathematical functions used to build the molecular orbitals. chemmethod.com |
| Task | Optimization | To find the lowest energy (most stable) molecular geometry. youtube.comyoutube.com |
| Solvent Model | PCM (Water) | (Optional) To simulate the effects of a solvent on the molecule's geometry and energy. nih.gov |
Once the geometry is optimized, further analysis can reveal detailed insights into the molecule's reactivity.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule's surface. imist.ma It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. imist.mamdpi.com For this compound, an MEP analysis would likely show a region of high negative potential around the oxygen atom of the hydroxyl group, identifying it as a primary site for interactions like hydrogen bonding. imist.ma
Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemmethod.comimist.ma The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. chemmethod.comresearchgate.net A small HOMO-LUMO gap generally suggests higher reactivity. physchemres.org
Table 2: Illustrative FMO Energy Values (in eV) for this compound This table presents hypothetical data for illustrative purposes.
| Molecular Orbital | Energy (eV) | Implication |
| HOMO | -9.5 | Represents the energy of the outermost electrons; related to ionization potential. |
| LUMO | +1.2 | Represents the energy of the lowest-energy orbital for accepting electrons. |
| HOMO-LUMO Gap | 10.7 | A large gap suggests high kinetic stability and low chemical reactivity. researchgate.net |
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
While quantum methods are highly accurate, they can be too computationally expensive for exploring the full range of a molecule's possible shapes or its long-term behavior. unipd.it
Molecular Mechanics (MM): MM methods use classical physics principles and a simplified "ball-and-spring" model to calculate a molecule's energy. upenn.edu Force fields (e.g., MM2, MMFF94) provide the parameters for these calculations. cnr.itupenn.edu MM is particularly useful for performing conformational searches, where the goal is to identify all low-energy conformers of a molecule. uci.educwu.edu For this compound, a conformational search could explore the rotation around the C-C bond connecting the bicyclic core and the CH₂OH group to identify the most stable rotational isomers. uci.edu
Molecular Dynamics (MD) Simulations: MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior, including its vibrations, rotations, and interactions with surrounding molecules (like a solvent). youtube.com An MD simulation of this compound in a water box could reveal how it forms hydrogen bonds with water molecules and how its structure fluctuates at a given temperature.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements for validation. mpg.demdpi.com
Quantum chemical calculations, particularly using DFT, can accurately predict various spectroscopic parameters:
Infrared (IR) Spectra: Calculations can determine the vibrational frequencies of a molecule. mdpi.com These frequencies correspond to the peaks in an experimental IR spectrum. For this compound, this would allow for the assignment of specific peaks to vibrations like the O-H stretch of the alcohol or C-H stretches of the bicyclic frame.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical methods can calculate the magnetic shielding around each nucleus, which can then be converted into chemical shifts (¹H and ¹³C). chemmethod.comresearchgate.net These predicted shifts can be compared to experimental NMR data to confirm the structure of the molecule.
Comparing the computed spectra with experimental data, such as that available in the NIST Chemistry WebBook, serves as a crucial validation step for the chosen computational model. nist.gov A good agreement between predicted and experimental data increases confidence in the model's ability to predict other properties that are difficult to measure. researchgate.net
Reaction Pathway Elucidation and Transition State Analysis for Key Transformations
Computational methods are instrumental in mapping out the mechanisms of chemical reactions. rsc.org This involves calculating the potential energy surface that connects reactants to products.
For key transformations involving this compound, such as its oxidation to an aldehyde or its esterification, computational analysis can:
Identify Intermediates: Locate stable or transient intermediate structures along the reaction pathway.
Locate Transition States (TS): A transition state is the highest energy point on the minimum energy path between a reactant and a product. mdpi.com Locating the TS structure is crucial for understanding the reaction mechanism.
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea). This value is directly related to the reaction rate, with a higher activation energy indicating a slower reaction. mdpi.com
By analyzing the entire reaction pathway, chemists can gain a detailed, step-by-step understanding of how a transformation occurs, which is essential for optimizing reaction conditions or designing new synthetic routes. rsc.org
Future Directions and Emerging Research Avenues for Tribicyclo 2.2.1 Hept 2 Ylmethanol
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of complex molecules like tribicyclo[2.2.1]hept-2-ylmethanol. researchgate.netrsc.orgjddhs.com The goal is to develop synthetic routes that are not only efficient but also minimize environmental impact. synthiaonline.com This involves a focus on waste prevention, maximizing atom economy, and utilizing safer solvents and reaction conditions. researchgate.net
Key strategies in the sustainable synthesis of this bicyclic alcohol and its derivatives include:
Catalysis: Employing catalytic amounts of substances instead of stoichiometric reagents can significantly reduce waste. researchgate.net Research is ongoing to find more efficient and recyclable catalysts for the reactions involved in its synthesis.
Use of Renewable Feedstocks: Exploring the use of raw materials derived from renewable sources is a core principle of green chemistry. jddhs.com This can reduce the carbon footprint associated with the synthesis. jddhs.com
Energy Efficiency: Designing synthetic pathways that can be conducted at ambient temperature and pressure minimizes energy consumption. researchgate.net
Biodegradable Solvents: The development and use of biodegradable and non-toxic solvents, such as Cyrene™, in synthetic protocols is a promising area of research. nih.gov This approach can eliminate the need for extractions with organic solvents and simplify product purification. nih.gov
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Optimizing reactions to produce minimal byproducts. researchgate.net |
| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net |
| Safer Solvents & Auxiliaries | Utilizing less hazardous and recyclable solvents. researchgate.netjddhs.com |
| Energy Efficiency | Developing reactions that proceed under mild conditions. researchgate.net |
| Use of Renewable Feedstocks | Investigating bio-based starting materials. jddhs.com |
| Catalysis | Employing catalysts to enhance reaction efficiency and reduce waste. researchgate.net |
Exploration of Novel Catalytic and Materials Science Applications
The rigid, three-dimensional structure of the tribicyclo[2.2.1]heptane framework makes its derivatives, including the methanol-substituted variant, interesting candidates for applications in catalysis and materials science.
In catalysis , derivatives of bicyclo[2.2.1]heptane are being explored for their potential to act as ligands for metal catalysts. The specific stereochemistry of these molecules can influence the selectivity of catalytic reactions. For instance, novel ruthenium complexes are being synthesized and tested for their catalytic efficiency in various transformations. chemrxiv.org The development of effective binary catalytic systems for the synthesis of related oxa- and aza-bicyclo[2.2.1]heptanes highlights the ongoing innovation in this area. nih.gov
In materials science , the incorporation of the bicyclo[2.2.1]heptane moiety into polymers can impart unique properties such as thermal stability and mechanical strength. Bicyclo[2.2.1]hept-2-ene-1-carboxylic acid, a related compound, is noted for its use as a polymerization initiator. biosynth.com Research is focused on synthesizing novel polymers and materials with tailored characteristics by leveraging the defined structure of these bicyclic compounds.
Advanced In Situ Spectroscopic Studies for Mechanistic Understanding
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. Advanced in situ spectroscopic techniques are powerful tools for achieving this. d-nb.inforesearchgate.net
Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy and X-ray Absorption Spectroscopy (XAS) allow researchers to monitor reactions in real-time. d-nb.inforesearchgate.netresearchgate.net This provides valuable information about reaction intermediates, the evolution of surface species, and the dynamics of catalytic processes. researchgate.netresearchgate.net For example, in situ FTIR can track the adsorption and desorption of molecules on a catalyst surface, offering insights into the reaction pathway. researchgate.net By studying reactions under actual operating conditions (operando spectroscopy), a more accurate picture of the catalytic cycle can be obtained. kit.edu
Predictive Modeling and Machine Learning in Relation to its Synthesis and Reactivity
Predictive modeling and machine learning are emerging as powerful tools in chemistry to accelerate the discovery and optimization of chemical reactions. ambujtewari.comnih.gov These computational approaches can be applied to predict reaction outcomes, such as yield and stereoselectivity, and to guide the design of new experiments. ambujtewari.comrsc.org
For a compound like this compound, machine learning models can be trained on existing reaction data to:
Predict the success of different synthetic routes.
Optimize reaction conditions by identifying the best combination of catalysts, solvents, and temperatures.
Explore the reactivity of the molecule and its derivatives in various chemical transformations.
While a large amount of data is often required to train these models, strategies like transfer learning can be employed in low-data situations. ambujtewari.comnih.gov This involves using knowledge gained from a related reaction to make predictions for a new one. ambujtewari.com The development of machine learning algorithms for predicting chemical reactions is a formidable task due to the often small and sparse nature of the available data. researchgate.net
Potential for Derivatization into Bioactive Scaffolds (excluding clinical/safety)
The bicyclo[m.n.k]alkane framework is a recurring motif in many natural products and is considered a potential bioisostere for substituted aromatic rings in bioactive compounds. nih.gov This has spurred interest in creating three-dimensional analogs of existing drugs with potentially improved pharmacological properties. nih.gov
Derivatives of tribicyclo[2.2.1]heptane have been synthesized and investigated for their biological activities. For example, novel tricyclo[4.2.1.02,5]nonane and bicyclo[2.2.1]heptane derivatives have been synthesized and shown to possess antiproliferative activity against certain cancer cell lines. nih.govresearchgate.net The synthesis of carbocyclic nucleoside analogues containing the bicyclo[2.2.1]heptene scaffold has also been reported, with some analogues showing inhibitory activity against viruses. researchgate.net
The derivatization of this compound can lead to a diverse range of molecules with potential applications in medicinal chemistry. The focus of this research is on the synthesis and exploration of these novel chemical entities and their interactions with biological targets at a preclinical level. weebly.commdpi.com
| Derivative Class | Potential Application Area |
| Benzothiazole derivatives | Antiproliferative agents. nih.gov |
| Carbocyclic nucleoside analogues | Antiviral agents. researchgate.net |
| Amino-substituted derivatives | Scaffolds for medicinal chemistry. weebly.com |
| Oxa- and aza-bicyclo[2.2.1]heptanes | Building blocks for bioactive compounds. nih.gov |
Q & A
Q. What are the standard spectroscopic techniques for characterizing Tribicyclo[2.2.1]hept-2-ylmethanol, and how should they be interpreted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the bicyclic framework and methanol substituent. Compare chemical shifts with analogous bicyclo compounds (e.g., 3-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ). For example, the methanol proton typically appears as a singlet near δ 1.5–2.0 ppm due to restricted rotation.
- Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular formula (e.g., CHO). Fragmentation patterns can validate the bicyclic structure, as seen in related compounds like 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol acetate .
- Infrared (IR) Spectroscopy: Look for O–H stretching (~3200–3600 cm) and C–O stretching (~1050–1150 cm) bands .
Q. How can researchers safely handle this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood .
- First-Aid Measures: In case of skin contact, wash with soap and water. If inhaled, move to fresh air and administer oxygen if necessary .
- Stability: Store in a cool, dry place away from oxidizers. Stability data for similar bicyclic alcohols (e.g., 2,6,6-trimethyl-bicyclo[3.1.1]hept-3-ylamine) suggest sensitivity to prolonged light exposure .
Q. What synthetic routes are reported for this compound?
Methodological Answer:
- Diels-Alder Cycloaddition: Start with a norbornene derivative and functionalize the bridgehead position. For example, 2,6,7-trioxabicyclo[2.2.1]heptane derivatives have been synthesized via acid-catalyzed cyclization .
- Hydroxylation of Preformed Bicyclic Frameworks: Use oxidizing agents (e.g., OsO) to introduce the methanol group, as seen in the synthesis of bicyclo[2.2.1]heptan-2-ol derivatives .
Q. How can researchers optimize synthetic yields of this compound while minimizing side products?
Methodological Answer:
- Design of Experiments (DoE): Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, a 2 factorial design was used to improve yields of 2,6,7-trioxabicyclo[2.2.1]heptane derivatives .
- Byproduct Analysis: Use GC-MS or HPLC to detect intermediates (e.g., epoxides or diols) and adjust reaction quenching times .
Q. How should contradictions in reported spectral data for bicyclic alcohols be resolved?
Methodological Answer:
- Comparative Database Analysis: Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook ). For example, discrepancies in C NMR shifts may arise from solvent effects or stereoisomerism .
- Reproducibility Checks: Repeat experiments under standardized conditions (solvent, concentration, temperature) to isolate variables .
Q. What computational methods are suitable for modeling the conformational stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate energy minima for different conformers using software like Gaussian. Compare with experimental data (e.g., 3D structures of 2,6,6-trimethyl-bicyclo[3.1.1]hept-3-ylamine ).
- Molecular Dynamics (MD) Simulations: Assess solvent effects on stability. For example, polar solvents may stabilize the methanol group via hydrogen bonding .
Key Recommendations for Researchers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
